molecular formula C20H21FN4O3S B4506709 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B4506709
M. Wt: 416.5 g/mol
InChI Key: YNZLFKGGPMLSIF-UHFFFAOYSA-N
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Description

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzoxazole ring, a piperidine moiety, and a thiazole group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The benzoxazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the benzoxazole or piperidine rings.

Mechanism of Action

The mechanism of action of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the thiazole group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is unique due to the presence of the thiazole group, which may enhance its biological activity and stability compared to similar compounds. This structural feature could potentially lead to new applications and improved therapeutic properties.

Properties

IUPAC Name

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c21-14-4-5-16-15(12-14)19(24-28-16)13-6-9-25(10-7-13)18(27)3-1-2-17(26)23-20-22-8-11-29-20/h4-5,8,11-13H,1-3,6-7,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLFKGGPMLSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 3
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 5
Reactant of Route 5
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 6
Reactant of Route 6
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

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